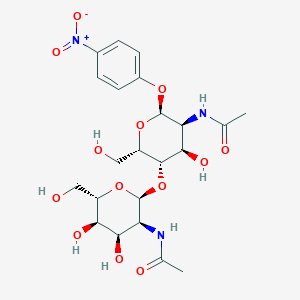

GalNAc beta(1-4)GlcNAc-beta-pNP

Overview

Description

GalNAc beta(1-4)GlcNAc-beta-pNP is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C22H31N3O13 and a molecular weight of 545.5 g/mol . The compound is solid at 20°C and is heat sensitive .

Synthesis Analysis

GalNAcβ1-4GlcNAcβ and its mono- and di-O-sulfated derivatives have been synthesized as aminopropyl spacer glycosides allowing their covalent on-chip printing and conjugation with polymeric carriers .Molecular Structure Analysis

The molecular structure of GalNAc beta(1-4)GlcNAc-beta-pNP is complex, with a variety of glycosidic linkages connecting individual sugar building blocks . The structure includes glucose (Glc), galactose (Gal), N-Acetylglucosamine (GlcNAc), N-Acetylgalactosamine (GalNAc), glucuronic acid (GlcA), xylose (Xyl), mannose (Man), fucose (Fuc), Iduronic acid and sialic acid (Sia) .Physical And Chemical Properties Analysis

GalNAc beta(1-4)GlcNAc-beta-pNP is a solid at 20°C and is heat sensitive . It has a molecular weight of 545.5 g/mol . The compound is white to light yellow in color .Scientific Research Applications

Enzymatic Studies and Assays

GalNAcβ(1-4)GlcNAc-β-pNP serves as a substrate for β-N-acetylglucosaminidases. These enzymes cleave the glycosidic bond, releasing 4-nitrophenolate (pNP) as a product. Researchers use this property to develop assays for β-N-acetylglucosaminidase activity, which is essential for understanding glycosylation processes and related diseases .

Chitin Degradation and Biopolymer Synthesis

Chitin, a natural polymer found in crustaceans and insects, consists of β-1,4-linked N-acetylglucosamine (GlcNAc) units. GalNAcβ(1-4)GlcNAc-β-pNP can be used to study chitin degradation mechanisms. Additionally, recent research has identified a new biopolymer: poly-β-1,3-N-acetylglucosamine. This polymer complements chitin (β-1,4) and poly-β-1,6-N-acetylglucosamine (PNAG) in terms of GlcNAc homopolysaccharides .

Future Directions

Glycans, including GalNAc beta(1-4)GlcNAc-beta-pNP, are being increasingly recognized for their roles in a variety of biological processes. Future research is likely to focus on better understanding the roles of these compounds in biological systems, as well as their potential applications in areas such as cancer research .

Mechanism of Action

Target of Action

The primary targets of GalNAc beta(1-4)GlcNAc-beta-pNP are polylactosamine-modifying glycosyltransferases . These enzymes play a crucial role in the modification of polylactosamines, a type of glycan, which are involved in various biological processes including cell-cell adhesion, immune response, and pathogen recognition .

Mode of Action

GalNAc beta(1-4)GlcNAc-beta-pNP interacts with its targets by serving as an acceptor substrate for these glycosyltransferases . The enzymes catalyze the transfer of sugar moieties to the GalNAc beta(1-4)GlcNAc-beta-pNP molecule, resulting in the formation of new glycosidic linkages . This process is analogous to β3-GlcNAc transfer processes that generate GlcNAcβ1-3Galβ1-4GlcNAcβ1-OR .

Biochemical Pathways

The action of GalNAc beta(1-4)GlcNAc-beta-pNP affects the glycosylation pathways . Specifically, it influences the formation of polylactosamines, complex glycans that are part of glycoproteins and glycolipids on cell surfaces . The compound’s interaction with glycosyltransferases leads to the modification of these polylactosamines, potentially altering their structure and function .

Pharmacokinetics

As a biochemical reagent, its bioavailability and pharmacokinetics would likely depend on factors such as the route of administration and the physiological condition of the experimental system .

Result of Action

The action of GalNAc beta(1-4)GlcNAc-beta-pNP results in the modification of polylactosamines . This can lead to changes in the properties of the glycoproteins and glycolipids that carry these glycans, potentially affecting processes such as cell-cell interactions, immune responses, and pathogen recognition .

Action Environment

The action, efficacy, and stability of GalNAc beta(1-4)GlcNAc-beta-pNP can be influenced by various environmental factors. For instance, the compound is heat sensitive and should be stored at temperatures below 0°C . Moreover, the compound’s activity may also be affected by the presence of other molecules in its environment, such as other substrates or inhibitors of the glycosyltransferases .

properties

IUPAC Name |

N-[(2S,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19+,20+,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBFEVWOQMUQIE-USXJYOSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@@H]2[C@@H](O[C@H]([C@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693693 | |

| Record name | 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-2-deoxy-alpha-L-allopyranosyl)-2-deoxy-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GalNAc beta(1-4)GlcNAc-beta-pNP | |

CAS RN |

872578-72-8 | |

| Record name | 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-2-deoxy-alpha-L-allopyranosyl)-2-deoxy-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)

![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)